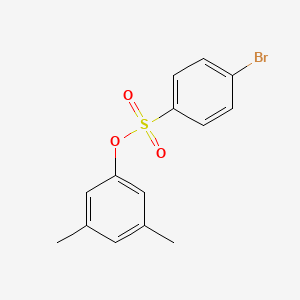

3,5-Dimethylphenyl 4-bromobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nucleophilic Substitution in Organic Synthesis

Research on derivatives of benzenesulfonate, like 3,5-Dimethylphenyl 4-bromobenzenesulfonate, has demonstrated their role in nucleophilic substitution reactions. Horton, Jewell, and Prihar (1968) studied the reaction of 3-O-p-bromophenylsulfonyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with dimethylamine, highlighting the use of benzenesulfonates in organic synthesis, particularly in aromatic nucleophilic substitution reactions (Horton, Jewell, & Prihar, 1968).

Terahertz-Wave Generation

A study by Matsukawa et al. (2014) demonstrated the use of 4-dimethylamino-N′-methyl-4′-stilbazolium p-bromobenzenesulfonate in terahertz-wave generation. This compound, with a bromine substituent, showed high transmittance in specific terahertz ranges, thus contributing to advances in terahertz technology (Matsukawa et al., 2014).

Synthesis of Organic Intermediates

Li Yu's (2008) work on the synthesis of dimethyl-4-bromoiodobenzenes highlights the application of compounds like this compound in creating valuable intermediates for further chemical synthesis (Li Yu, 2008).

Solvolysis Studies

Nakashima et al. (1999) researched the solvolysis rates of 3-(aryldimethylsilyl)-2,2-dimethylpropyl p-bromobenzenesulfonates, illustrating how derivatives of benzenesulfonates can be used in studies related to reaction kinetics and solvolysis processes (Nakashima et al., 1999).

Synthesis of Sterically Hindered Organic Molecules

Rublova et al. (2017) synthesized structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, demonstrating the use of benzenesulfonates in creating complex, sterically hindered molecules for various chemical applications (Rublova et al., 2017).

Photosensitizer Synthesis

Pişkin et al. (2020) discussed the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, indicating the potential of benzenesulfonates in synthesizing compounds for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Gas-Liquid Chromatography

Vandenheuvel and Gruber (1975) investigated N-dimethylaminomethylene derivatives for gas-liquid chromatography, using derivatives of benzenesulfonates for improved chromatographic properties (Vandenheuvel & Gruber, 1975).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, Phenyl 4-bromobenzenesulfonate, suggests that it is harmful if swallowed and recommends washing thoroughly after handling . It is likely that 3,5-Dimethylphenyl 4-bromobenzenesulfonate has similar hazards, but for specific safety information, it would be best to refer to the compound’s MSDS .

Propiedades

IUPAC Name |

(3,5-dimethylphenyl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSELEUUNVIWOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)

![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734518.png)